(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide
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Overview
Description
(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino group, a pyrazole moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentane ring with the desired stereochemistry, followed by the introduction of the amino group and the pyrazole moiety. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s unique structure may have therapeutic potential, particularly in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The amino group and pyrazole moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxamide group may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a similar functional group but different structural features.
Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied properties.
Dichloroaniline: An aniline derivative with different substituents but similar aromatic characteristics.
Uniqueness
(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide is unique due to its specific stereochemistry and the combination of functional groups
Properties
IUPAC Name |
(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-16(5-4-9-7-14-15-8-9)12(17)10-2-3-11(13)6-10/h7-8,10-11H,2-6,13H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXQRXZFKZDBOK-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNN=C1)C(=O)C2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CNN=C1)C(=O)[C@H]2CC[C@H](C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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